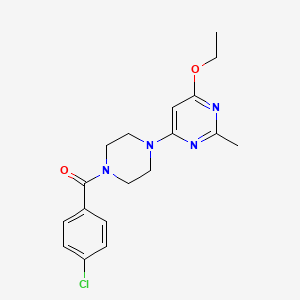

(4-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O2/c1-3-25-17-12-16(20-13(2)21-17)22-8-10-23(11-9-22)18(24)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWIOPXHEOSLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Construction

The 6-ethoxy-2-methylpyrimidine scaffold is synthesized via a Biginelli-like cyclocondensation of ethyl acetoacetate (β-ketoester) with guanidine hydrochloride in ethanol under reflux (Scheme 1). The reaction proceeds via intermediate enamine formation, followed by cyclization to yield 6-ethoxy-2-methylpyrimidin-4-amine.

Reaction Conditions :

- Solvent : Ethanol (anhydrous)

- Temperature : 80°C, 12 hours

- Yield : 68–72%

- Purification : Recrystallization from ethanol/water (1:1)

Characterization Data :

Functionalization of Piperazine

The piperazine core is functionalized at the 1-position via nucleophilic aromatic substitution using 4-chloro-6-ethoxy-2-methylpyrimidine.

Procedure :

- Activation : 4-Chloro-6-ethoxy-2-methylpyrimidine (1.0 equiv) is reacted with piperazine (1.2 equiv) in dimethylformamide (DMF) at 100°C for 24 hours.

- Workup : The mixture is diluted with water, extracted with ethyl acetate, and concentrated.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields 4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine.

Optimization Notes :

- Excess piperazine ensures complete substitution.

- DMF enhances nucleophilicity of piperazine’s secondary amine.

Ketone Bridge Formation via Acylation

Acylation of Piperazine with 4-Chlorobenzoyl Chloride

The final step involves reacting 4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine with 4-chlorobenzoyl chloride in the presence of a base to form the methanone bridge.

Synthetic Protocol :

- Reagents :

- 4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazine (1.0 equiv)

- 4-Chlorobenzoyl chloride (1.1 equiv)

- Triethylamine (2.0 equiv)

- Dichloromethane (DCM), 0°C to RT

Procedure :

- Add triethylamine to a DCM solution of piperazine derivative under nitrogen.

- Slowly add 4-chlorobenzoyl chloride dropwise.

- Stir for 6 hours at room temperature.

Workup :

- Wash with 1M HCl, saturated NaHCO₃, and brine.

- Dry over MgSO₄, concentrate, and purify via recrystallization (ethanol).

Yield : 85–90%

Melting Point : 148–150°C

¹H NMR (400 MHz, CDCl₃) : δ 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.52 (s, 3H, CH₃), 3.75–3.85 (m, 4H, piperazine-H), 4.30 (q, J = 7.0 Hz, 2H, OCH₂), 6.25 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.60 (d, J = 8.5 Hz, 2H, Ar-H).

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for pyrimidine-piperazine coupling:

One-Pot Sequential Reactions

A telescoped approach combines pyrimidine synthesis and piperazine functionalization:

- Cyclocondensation of ethyl acetoacetate and guanidine.

- In situ substitution with piperazine.

- Acylation with 4-chlorobenzoyl chloride.

Advantages :

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

- Column : C18, 250 × 4.6 mm, 5 μm

- Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min

- Retention Time : 8.2 minutes

- Purity : >99.5%

Mass Spectrometry

- ESI-MS : m/z 401.1 [M+H]⁺ (calc. 401.1)

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the pyrimidine ring and the equatorial orientation of the 4-chlorophenyl group.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Purity (%) |

|---|---|---|---|

| Conventional Stepwise | 72 | 36 hours | 99.2 |

| Microwave-Assisted | 88 | 1.5 hours | 99.5 |

| One-Pot Sequential | 65 | 24 hours | 98.8 |

Key Observations :

- Microwave irradiation enhances reaction efficiency without compromising yield.

- One-pot methods reduce solvent use but require precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The chlorophenyl group can be oxidized to form chlorophenol derivatives.

Reduction: : The pyrimidinyl group can be reduced to form pyrimidinyl derivatives.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Chlorophenol derivatives.

Reduction: : Reduced pyrimidinyl derivatives.

Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring in the target compound is substituted with ethoxy and methyl groups at positions 6 and 2, respectively. In contrast, compound w3 () replaces these groups with a 5-chloro-4-aminopyrimidine scaffold and a triazole-phenyl side chain, which may alter hydrogen-bonding interactions and metabolic stability . Similarly, compound 47 () features a morpholine-substituted thienopyrimidine system, demonstrating how heterocyclic modifications can impact solubility and electronic properties .

Table 1: Pyrimidine Ring Substituents in Analogs

Piperazine Modifications

The piperazine ring in the target compound is unmodified beyond its linkage to the pyrimidine group. Conversely, compound 21 () substitutes the piperazine with a trifluoromethylphenyl group, increasing electron-withdrawing effects and possibly altering receptor affinity .

Table 2: Piperazine Modifications in Analogs

Aromatic Group Variations

The 4-chlorophenyl group in the target compound is retained in analogs like compound 4 (), which uses a pyrimidin-2-ylphenyl system. However, compound V011-0431 () replaces the chlorophenyl with a 4-ethylphenyl group and introduces a fluorophenyl-pyrazolo-pyrimidine system, significantly altering steric and electronic profiles .

Table 3: Aromatic Group Variations in Analogs

Pharmacological Implications

- Lipophilicity : The ethoxy and methyl groups (target compound) may favor blood-brain barrier penetration compared to hydrophilic analogs like the hydroxyethyl-piperazine derivative .

- Receptor Binding : The unmodified piperazine in the target compound allows for adaptable binding to receptors with flexible pockets, whereas bulkier substituents (e.g., trifluoromethylphenyl in ) may restrict this .

Q & A

Basic: What are the common synthetic routes for preparing (4-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step pathways:

- Step 1 : Formation of intermediates via condensation reactions (e.g., using urea and concentrated HCl in DMF for pyrimidine ring closure) .

- Step 2 : Amide bond formation between the chlorophenyl moiety and the piperazine ring, often employing coupling agents like EDCI/HOBt .

- Step 3 : Introduction of substituents (e.g., ethoxy groups) through nucleophilic substitution or alkylation under reflux conditions in solvents such as ethanol or DMF .

- Key reagents : Halogenated aromatic compounds, substituted piperazines, and pyrimidine precursors. Yield optimization requires precise control of pH and temperature .

Basic: Which characterization techniques are critical for validating the compound’s structure?

Standard methods include:

- Spectral Analysis :

- Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystals are obtainable) for definitive 3D structural confirmation .

Basic: How is the antimicrobial activity of this compound typically evaluated?

- In vitro assays :

- Controls : Standard antibiotics (e.g., ampicillin) for baseline comparison.

Advanced: How can reaction conditions be optimized to address low yields in the final synthetic step?

- Parameter tuning :

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts for cross-coupling steps .

- Workup strategies : Column chromatography with gradient elution to isolate pure product .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

- Systematic substitution :

- Vary the pyrimidine’s ethoxy group (e.g., replace with methoxy) and assess impact on antimicrobial potency .

- Modify the chlorophenyl moiety (e.g., fluorophenyl) to study electronic effects .

- Biological profiling : Compare IC₅₀ values across analogs using enzyme inhibition assays or receptor-binding studies .

- Data correlation : Computational tools (e.g., CoMFA) to map steric/electronic features to activity trends .

Advanced: How can computational modeling guide the design of derivatives with improved target affinity?

- Molecular docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock .

- Quantum mechanics (QM) : Calculate charge distribution to identify sites for electrophilic substitution .

- Artificial Force Induced Reaction (AFIR) : Simulate reaction pathways to optimize synthetic routes .

- MD simulations : Assess stability of ligand-target complexes over time .

Advanced: How can ambiguous spectral data (e.g., overlapping NMR signals) be resolved?

- Advanced NMR techniques :

- Isotopic labeling : Introduce ¹³C or ¹⁵N to track specific nuclei .

- Comparative analysis : Reference spectral databases (e.g., PubChem) for analogous compounds .

Advanced: How should researchers address contradictions in biological assay results across studies?

- Troubleshooting variables :

- Meta-analysis : Pool data from multiple studies to identify outliers or trends .

- Orthogonal assays : Validate results using alternative methods (e.g., SPR vs. ITC for binding affinity) .

Advanced: What methodologies are employed to study the compound’s pharmacokinetics?

- In vitro ADME :

- Microsomal stability assays to predict hepatic metabolism .

- Caco-2 cell monolayers for intestinal permeability assessment .

- In vivo studies :

- Pharmacokinetic profiling in rodent models (e.g., t½, AUC via LC-MS/MS) .

- Tissue distribution using radiolabeled analogs .

Advanced: How can target proteins or enzymes interacting with this compound be identified?

- Affinity-based techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .

- Pull-down assays : Use biotinylated derivatives to isolate protein complexes .

- Genome-wide screening : CRISPR-Cas9 knockout libraries to identify sensitizing/resistance genes .

- Thermal proteome profiling (TPP) : Detect protein thermal stability shifts upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.